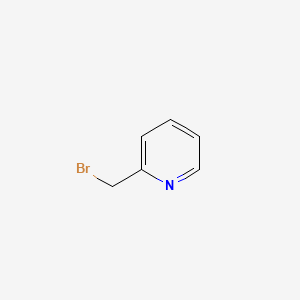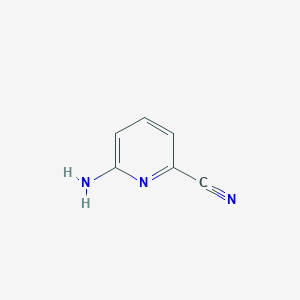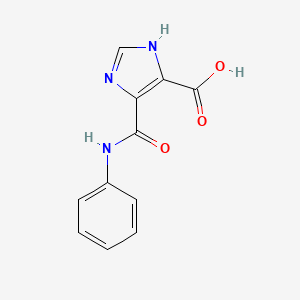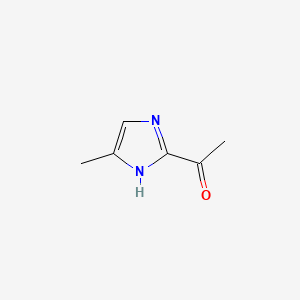
2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a heterocyclic molecule that features a pyrrole and a benzothiophene moiety. The pyrrole is a five-membered nitrogen-containing ring, while the benzothiophene structure consists of a fused benzene and thiophene ring. The carbonitrile group (-CN) attached to the third position of the benzothiophene indicates the presence of a nitrile functional group, which is known for its reactivity and usefulness in further chemical transformations.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 2,2′-disulfanediylbis(1H-pyrrole-3-carbonitriles) was achieved using Lawesson's reagent, which suggests that sulfur-containing reagents play a crucial role in the formation of such compounds . Similarly, the synthesis of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involved the reaction of benzothiophene-2-carbaldehyde with 2-cyanoethanethioamide, indicating that carbonitrile groups can be introduced through the use of cyano-containing reagents .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is typically elucidated using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. These techniques provide information about the functional groups present and the overall framework of the molecule. For example, the structural elucidation of newly synthesized heterocyclic compounds was based on these analytical methods .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds containing a pyrrole and benzothiophene unit can be diverse. For instance, compound 6, which contains a benzothiophene moiety, was shown to react with various reagents to afford thieno[2,3-b]pyridine derivatives and pyrazolo[3,4-b]pyridine derivatives upon reaction with hydrazine hydrate . This indicates that the compound may also undergo similar transformations, leading to a variety of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of the carbonitrile group is likely to affect the compound's polarity, solubility, and reactivity. The benzothiophene and pyrrole rings contribute to the compound's aromaticity and potential for π-π interactions. The antimicrobial and anticancer activities of some new pyridines synthesized from related structures suggest that 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile may also exhibit biological activities worth investigating . Additionally, the synthesis of derivatives starting from related pyridine compounds with antimicrobial activity indicates the potential for further functionalization and activity enhancement .
科学的研究の応用
Synthesis and Structural Properties
The compound 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been explored in various synthetic pathways. For instance, El-Kashef et al. (2007) demonstrated its conversion into pyrrolobenzo[b]thieno[1,4]diazepines, highlighting its utility in synthesizing complex heterocyclic compounds (El-Kashef, Rathelot, Vanelle, & Rault, 2007). Similarly, Petrova et al. (2023) synthesized a related compound, further expanding its applications in organic synthesis (Petrova, Ushakov, Sobenina, Kireeva, & Trofimov, 2023).
Photochemical Properties
The photochemical properties of similar thiophene analogs have been studied extensively. Bohnwagner et al. (2017) investigated donor-acceptor compounds related to 2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, revealing insights into their fluorescence behavior and potential applications in photochemistry (Bohnwagner, Burghardt, & Dreuw, 2017).
Electropolymerization and Conductivity
Research by Sotzing et al. (1996) focused on the electropolymerization of related compounds, highlighting the potential of these materials in developing conducting polymers with low oxidation potentials, which is significant for electronic and optoelectronic applications (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Interaction with Other Chemicals
Belikov et al. (2015) explored the interaction of similar compounds with Lawesson's reagent, leading to new synthesis pathways and potentially broadening the chemical applicability of this class of compounds (Belikov, Fedoseev, Ievlev, Ershov, & Tafeenko, 2015).
Synthesis of Novel Heterocycles
The compound has been used as a precursor in the synthesis of novel heterocyclic compounds, as evidenced in the work of Youssef (2009), which showcases its versatility in creating new chemical structures (Youssef, 2009).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
特性
IUPAC Name |
2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-9-11-10-5-1-2-6-12(10)16-13(11)15-7-3-4-8-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTJBWKQAIWNLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351949 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
CAS RN |
26176-18-1 |
Source


|
| Record name | 2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

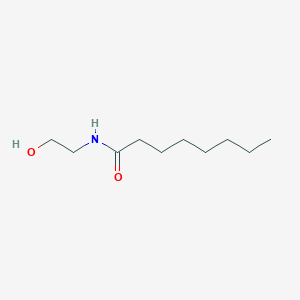


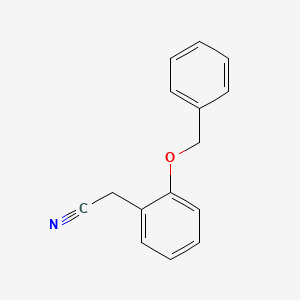


![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)



